molecular formula C13H13OP B1580884 Methoxydiphenylphosphine CAS No. 4020-99-9

Methoxydiphenylphosphine

Cat. No.: B1580884
CAS No.: 4020-99-9
M. Wt: 216.21 g/mol
InChI Key: OAADXJFIBNEPLY-UHFFFAOYSA-N
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Description

C₁₃H₁₃OP . It is a colorless to light yellow liquid that is used primarily as a ligand in various catalytic reactions. The compound is known for its ability to form stable complexes with transition metals, making it valuable in both academic research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methoxydiphenylphosphine can be synthesized through several methods. One common synthetic route involves the reaction of diphenylphosphine with methanol in the presence of a base such as sodium hydride. The reaction proceeds as follows:

(C6H5)2PH+CH3OH(C6H5)2POCH3+H2(C_6H_5)_2PH + CH_3OH \rightarrow (C_6H_5)_2POCH_3 + H_2 (C6​H5​)2​PH+CH3​OH→(C6​H5​)2​POCH3​+H2​

The reaction is typically carried out under an inert atmosphere to prevent oxidation of the phosphine .

Industrial Production Methods

In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Methoxydiphenylphosphine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Diphenylphosphine oxide.

    Substitution: Various substituted phosphines depending on the reagents used.

    Complexation: Metal-phosphine complexes

Scientific Research Applications

Methoxydiphenylphosphine has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in catalytic reactions such as hydroformylation, hydrogenation, and cross-coupling reactions.

    Biology: It is used in the synthesis of biologically active compounds and as a reagent in biochemical assays.

    Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.

    Industry: It is used in the production of fine chemicals, agrochemicals, and polymers

Mechanism of Action

Methoxydiphenylphosphine exerts its effects primarily through its ability to form stable complexes with transition metals. These complexes act as catalysts in various chemical reactions. The phosphine ligand donates electron density to the metal center, stabilizing it and facilitating the catalytic cycle. The molecular targets and pathways involved depend on the specific reaction and metal used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methoxydiphenylphosphine is unique due to its methoxy group, which imparts different electronic and steric properties compared to its analogs. This makes it particularly useful in specific catalytic applications where these properties are advantageous .

Properties

IUPAC Name

methoxy(diphenyl)phosphane
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InChI

InChI=1S/C13H13OP/c1-14-15(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

OAADXJFIBNEPLY-UHFFFAOYSA-N
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Canonical SMILES

COP(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C13H13OP
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DSSTOX Substance ID

DTXSID80193202
Record name Methoxydiphenylphosphine
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Molecular Weight

216.21 g/mol
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Physical Description

Liquid; [Alfa Aesar MSDS]
Record name Methyl diphenylphosphinite
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CAS No.

4020-99-9
Record name Methyl P,P-diphenylphosphinite
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Synthesis routes and methods

Procedure details

210 g (6.56 mol) of absolute ethanol are cooled to -15° C. under a nitrogen atmosphere. 200 g (0.907 mol) of chloro(diphenyl)phosphine are then added dropwise at this temperature with vigorous stirring. 18 g (1.06 mol) of ammonia gas are then introduced. The mixture is then stirred without cooling for 10 hours and filtered by suction. The filtrate is freed from methanol and excess ammonia in vacuo. The residue is filtered by suction through a glass frit. 143 g of crude methyl diphenylphosphinite are obtained. This corresponds to a yield of 73% of theory.
Quantity
210 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step Two
Quantity
18 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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